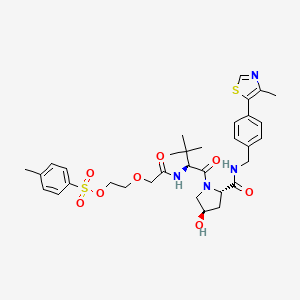

(S,R,S)-AHPC-PEG1-OTs

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C33H42N4O8S2 |

|---|---|

分子量 |

686.8 g/mol |

IUPAC 名称 |

2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C33H42N4O8S2/c1-21-6-12-26(13-7-21)47(42,43)45-15-14-44-19-28(39)36-30(33(3,4)5)32(41)37-18-25(38)16-27(37)31(40)34-17-23-8-10-24(11-9-23)29-22(2)35-20-46-29/h6-13,20,25,27,30,38H,14-19H2,1-5H3,(H,34,40)(H,36,39)/t25-,27+,30-/m1/s1 |

InChI 键 |

AWCGNXJMBDCODQ-JUFIIOIISA-N |

手性 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(=O)NC(C(=O)N2CC(CC2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C |

产品来源 |

United States |

Foundational & Exploratory

(S,R,S)-AHPC-PEG1-OTs: A Technical Guide for Drug Discovery Professionals

An In-depth Overview of the Structure, Properties, and Application of a Key Building Block in Targeted Protein Degradation

(S,R,S)-AHPC-PEG1-OTs , also known by its synonym VH032-PEG1-OTs, is a synthetic chemical compound that plays a critical role in the rapidly advancing field of targeted protein degradation. Specifically, it serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a single polyethylene (B3416737) glycol (PEG) unit and a terminal tosylate (OTs) group. This strategic design makes it a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to selectively eliminate disease-causing proteins.

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound for researchers, scientists, and drug development professionals.

Core Structure and Chemical Identity

This compound is a complex organic molecule comprising three key moieties: the (S,R,S)-AHPC core, a PEG1 linker, and a tosylate leaving group. The (S,R,S)-AHPC (Aryl Hydroxy-Proline-based Chiral) component is a potent and selective binder to the VHL E3 ligase. The single PEG unit acts as a short, flexible spacer, and the terminal tosylate is an excellent leaving group, facilitating the covalent attachment of this building block to a ligand targeting a protein of interest.

The stereochemistry of the AHPC core is crucial for its high-affinity interaction with the VHL protein.

| Property | Value |

| Molecular Formula | C₃₃H₄₂N₄O₈S₂ |

| Molecular Weight | 686.84 g/mol |

| Synonyms | VH032-PEG1-OTs |

| Canonical SMILES | O=C([C@H]1N(C(--INVALID-LINK--C(C)(C)C)=O)C--INVALID-LINK--C1)NCC3=CC=C(C4=C(C)N=CS4)C=C3 |

Physicochemical Properties

Detailed quantitative data for the physicochemical properties of this compound is not extensively available in public literature. However, based on the properties of structurally similar compounds, the following can be inferred:

| Property | Description |

| Solubility | Expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). |

| Stability | Store as a powder at -20°C for long-term stability (up to 3 years). In solvent, it is recommended to store at -80°C for up to one year.[1] Avoid repeated freeze-thaw cycles. |

| Appearance | Typically a solid powder. |

Mechanism of Action in PROTAC Technology

This compound is a key reagent in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

The (S,R,S)-AHPC moiety of this compound serves as the E3 ligase ligand. When incorporated into a PROTAC, it facilitates the recruitment of the VHL E3 ligase. The tosylate group allows for the straightforward chemical conjugation to a "warhead" ligand that specifically binds to a target protein.

The resulting PROTAC acts as a molecular bridge, bringing the target protein into close proximity with the VHL E3 ligase. This induced proximity triggers the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the cell's natural protein disposal machinery, the 26S proteasome.

References

The Role of (S,R,S)-AHPC-PEG1-OTs in Targeted Protein Degradation: A Technical Guide

(S,R,S)-AHPC-PEG1-OTs is a pivotal chemical tool in the rapidly evolving field of targeted protein degradation (TPD). This bifunctional molecule serves as a building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) , a novel class of therapeutic agents designed to eliminate disease-causing proteins. This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the application of this compound in research, complete with experimental protocols and quantitative data.

At its core, this compound is an E3 ligase ligand-linker conjugate. It comprises three key components:

-

A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-AHPC (arylhydroxyproline derivative) moiety is a high-affinity ligand for the VHL E3 ubiquitin ligase.[1][2] VHL is one of the most commonly recruited E3 ligases in PROTAC design due to its widespread expression.

-

A Polyethylene Glycol (PEG) Linker: A single-unit PEG linker provides the necessary spacing and flexibility for the PROTAC molecule to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.

-

A Tosylate (OTs) Leaving Group: The tosylate group is a reactive handle that allows for the covalent attachment of a ligand that specifically binds to the protein of interest (POI).

The primary application of this compound is in the synthesis of PROTACs. These heterobifunctional molecules function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade a target protein.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The mechanism of action for a PROTAC synthesized using this compound follows a catalytic cycle:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via the POI ligand) and the VHL E3 ligase (via the (S,R,S)-AHPC ligand), forming a ternary complex.

-

Ubiquitination: The formation of this complex brings the target protein into close proximity with the E3 ligase, which then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is recognized and subsequently degraded by the 26S proteasome.

-

Recycling: The PROTAC molecule is then released and can engage another target protein and E3 ligase, acting in a catalytic manner.

Quantitative Data on PROTACs Utilizing (S,R,S)-AHPC-Based Ligands

The efficacy of PROTACs is typically assessed by their ability to induce the degradation of the target protein, measured as the DC50 (concentration for 50% degradation), and their anti-proliferative effects in cancer cell lines, measured as the IC50 (concentration for 50% inhibition). The following tables summarize key quantitative data for PROTACs developed using (S,R,S)-AHPC as the VHL ligand.

| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | IC50 (nM) | Reference |

| SIAIS178 | BCR-ABL1 | K562 | 8.5 | 24 | [3][4] |

| GMB-475 | BCR-ABL1 | K562 | ~1000 | ~1000 | [5][6] |

| GMB-475 | BCR-ABL1 | Ba/F3 | ~1000 | ~1000 | [5][6] |

| PROTAC Name | Target Protein | Cell Line | Treatment Time (h) | Degradation (%) | Concentration (µM) | Reference |

| GMB-475 | BCR-ABL1 | K562 | 18 | >90 | 1 | [7] |

| SIAIS178 | BCR-ABL1 | K562 | 16 | >90 | 0.1 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are key experimental protocols for the synthesis and evaluation of PROTACs.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a nucleophilic substitution reaction where an amine-containing ligand for the protein of interest displaces the tosylate group.

Protocol for PROTAC Synthesis:

-

Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent such as dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) for 12-24 hours. Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the pure PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC molecule using analytical techniques such as LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Western Blot Analysis of Protein Degradation

Western blotting is a standard technique to quantify the degradation of a target protein following PROTAC treatment.

Protocol for Western Blot Analysis:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE and Transfer: Normalize the protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Cell Viability Assays

Cell viability assays are used to determine the cytotoxic or anti-proliferative effects of PROTACs.

Protocol for MTT Assay:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control for the desired duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Protocol for CellTiter-Glo® Luminescent Cell Viability Assay:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control for the desired time.

-

Reagent Addition: Add CellTiter-Glo® reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Quantitative Mass Spectrometry-Based Proteomics

For an unbiased and global assessment of protein degradation and to identify potential off-target effects, quantitative mass spectrometry-based proteomics is the gold standard.

Protocol for Quantitative Proteomics:

-

Sample Preparation: Treat cells with the PROTAC at various concentrations and time points, including vehicle and negative controls. Lyse the cells and digest the proteins into peptides.

-

Isobaric Labeling: Label the peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

-

LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

-

Data Analysis: Identify and quantify thousands of proteins across all samples.

-

Interpretation: Identify proteins with significantly decreased abundance in the PROTAC-treated samples compared to controls to determine on-target and potential off-target degradation.

Conclusion

This compound is a valuable and versatile chemical probe for the synthesis of VHL-based PROTACs. Its well-defined structure, incorporating a high-affinity VHL ligand and a reactive linker, facilitates the development of potent and selective protein degraders. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers to effectively utilize this compound in the exciting and rapidly advancing field of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of SIAIS178 as an Effective BCR-ABL Degrader by Recruiting Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Mechanism of Action of (S,R,S)-AHPC-PEG1-OTs in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC, comprising a warhead for target protein binding, an E3 ligase-recruiting ligand, and a connecting linker, is critical to its efficacy. This technical guide focuses on the role and mechanism of action of (S,R,S)-AHPC-PEG1-OTs, a key building block in the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will delve into its core function, provide quantitative data on the performance of PROTACs constructed using this linker chemistry, detail relevant experimental protocols, and visualize the underlying biological and experimental processes.

Introduction to this compound

This compound is a synthetic, bifunctional molecule designed for the modular construction of PROTACs. It consists of three key components:

-

The (S,R,S)-AHPC moiety: This is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully utilized E3 ligases in PROTAC design.[1]

-

A single polyethylene (B3416737) glycol (PEG) unit (PEG1): This short, hydrophilic linker provides the necessary spacing between the VHL ligand and the warhead to facilitate the formation of a productive ternary complex. The PEG unit can also favorably impact the physicochemical properties of the final PROTAC, such as solubility.

-

A tosylate (-OTs) group: This functional group serves as a reactive handle for the covalent attachment of a warhead. The tosylate is a good leaving group, enabling nucleophilic substitution by a corresponding nucleophile on the target-binding ligand (warhead), such as a phenol (B47542) or an amine.

Mechanism of Action in PROTACs

A PROTAC synthesized using this compound operates through the canonical PROTAC mechanism of action. This process can be broken down into several key steps, as illustrated in the signaling pathway diagram below.

Caption: PROTAC-mediated protein degradation pathway.

Step 1: Ternary Complex Formation: The PROTAC molecule, featuring the (S,R,S)-AHPC-PEG1 linker conjugated to a warhead, simultaneously binds to the protein of interest (POI) and the VHL E3 ligase complex within the cell. This results in the formation of a key intermediate, the POI-PROTAC-VHL ternary complex.

Step 2: Ubiquitination of the Target Protein: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI. This process is repeated to form a poly-ubiquitin chain.

Step 3: Proteasomal Degradation: The poly-ubiquitinated POI is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the target protein into small peptides.

Step 4: Recycling of the PROTAC: After the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of binding and degradation, acting in a catalytic manner.

Quantitative Data and Performance

The efficacy of a PROTAC is typically characterized by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).

A notable example of a PROTAC synthesized using the (S,R,S)-AHPC-PEG1 linker chemistry is GMB-475, which targets the BCR-ABL1 fusion protein, a key driver in chronic myeloid leukemia (CML).[2][3]

| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | Incubation Time (hours) | Reference |

| GMB-475 | BCR-ABL1 | K562 | ~340 nM - 0.5 µM | ~95% | 18 | [1][4] |

Comparative Data of VHL-based PROTACs with Short PEG Linkers

To provide context for the performance of PROTACs with a PEG1 linker, the following table summarizes data for other VHL-based PROTACs with varying short PEG linkers targeting different proteins.

| PROTAC | Target Protein | Linker | DC50 | Dmax | Cell Line | Reference |

| Compound A | BRD4 | PEG3 | 15 nM | >95% | - | |

| Compound B | BTK | PEG-based | 2.2 nM | 97% | Mino | [5] |

| PROTAC 1q | EGFRL858R/T790M | PEG-based | 355.9 nM | - | H1975 |

Note: The specific structures and experimental conditions for "Compound A" and "PROTAC 1q" are detailed in their respective publications. This table is for illustrative purposes to show the range of potencies achievable with short PEG linkers in VHL-based PROTACs.

Experimental Protocols

The evaluation of a PROTAC's mechanism of action involves a series of key experiments. Below are detailed methodologies for these assays.

PROTAC Synthesis using this compound

This protocol describes a representative synthesis of a PROTAC via nucleophilic substitution of the tosylate group on this compound with a warhead containing a nucleophilic moiety (e.g., a phenol or amine).

Caption: Representative workflow for PROTAC synthesis.

Materials:

-

This compound

-

Warhead containing a nucleophilic group (e.g., -OH, -NH2)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K2CO3) or another suitable base

-

Standard glassware for organic synthesis

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

To a solution of the warhead (1.0 equivalent) in anhydrous DMF, add K2CO3 (2.0-3.0 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to deprotonate the nucleophile.

-

Add a solution of this compound (1.0-1.2 equivalents) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir overnight under a nitrogen atmosphere.

-

Monitor the progress of the reaction by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Western Blot for Protein Degradation

This is the most common method to quantify the degradation of the target protein.

Caption: Standard workflow for Western Blot analysis.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest and vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the separated proteins to a membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. Subsequently, wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves.

Ternary Complex Formation Assay (e.g., NanoBRET™)

This assay measures the formation of the POI-PROTAC-E3 ligase complex in live cells.

Materials:

-

Expression vectors for NanoLuc®-fusion of the target protein and HaloTag®-fusion of the VHL E3 ligase component.

-

NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.

-

PROTAC of interest.

Procedure:

-

Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-VHL expression vectors.

-

Cell Plating and Ligand Addition: Plate the transfected cells and add the HaloTag® NanoBRET™ 618 Ligand.

-

PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.

-

Substrate Addition and Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure both the donor (NanoLuc®) and acceptor (HaloTag® 618) emission signals using a luminometer.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce ubiquitination of the target protein in a reconstituted system.

Materials:

-

Purified recombinant target protein

-

E1 ubiquitin-activating enzyme

-

E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

-

VHL E3 ligase complex

-

Ubiquitin

-

ATP

-

PROTAC of interest

-

Ubiquitination buffer

Procedure:

-

Reaction Setup: Combine the target protein, E1, E2, VHL complex, ubiquitin, and PROTAC in ubiquitination buffer.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Analyze the reaction products by Western blot using an antibody against the target protein to visualize the appearance of higher molecular weight, ubiquitinated species.

Conclusion

This compound is a valuable and versatile chemical tool for the construction of VHL-recruiting PROTACs. Its well-defined structure, incorporating a potent VHL ligand and a reactive handle for warhead conjugation via a short PEG linker, facilitates the rational design and synthesis of potent protein degraders. The successful development of PROTACs like GMB-475 underscores the utility of this building block in targeting disease-relevant proteins. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive evaluation of novel PROTACs based on this core structure, enabling researchers to advance the field of targeted protein degradation.

References

- 1. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-Mediated Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 4. PROTACpedia - PROTACS on 31311809 [protacpedia.weizmann.ac.il]

- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of the VHL Ligand in (S,R,S)-AHPC-PEG1-OTs: A Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of selectively eliminating pathogenic proteins by hijacking the cell's natural disposal machinery. These heterobifunctional molecules are composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker. (S,R,S)-AHPC-PEG1-OTs is a key synthetic building block used in the construction of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase. This technical guide provides an in-depth examination of the (S,R,S)-AHPC moiety, the VHL ligand at the core of this molecule. We will explore the mechanism of VHL-mediated ubiquitination, the role of the (S,R,S)-AHPC ligand in recruiting the VHL complex, and the experimental protocols used to characterize the resulting PROTACs.

The von Hippel-Lindau (VHL) E3 Ligase: Nature's Protein Regulator

The von Hippel-Lindau protein (VHL) is the substrate-recognition component of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2VHL).[1] In its natural role, the VHL complex is a critical tumor suppressor, primarily responsible for regulating the cellular response to changes in oxygen levels (normoxia vs. hypoxia).[2][3]

Under normal oxygen conditions (normoxia), the alpha subunits of hypoxia-inducible factor (HIF-α) are hydroxylated on specific proline residues. This post-translational modification creates a binding site that is recognized by VHL.[4] Upon binding, the VHL complex polyubiquitinates HIF-α, marking it for destruction by the 26S proteasome.[2] This process prevents the accumulation of HIF-α and suppresses the hypoxic response. The ability of PROTACs to hijack this efficient and constitutively active degradation pathway is central to their mechanism.

(S,R,S)-AHPC: The Molecular Key to VHL Recruitment

(S,R,S)-AHPC, also known as VH032, is a potent, cell-permeable, small-molecule ligand designed to bind specifically to the VHL protein.[5][6] It functions as a peptidomimetic, effectively mimicking the hydroxylated proline motif of HIF-α, which allows it to occupy the substrate-binding pocket of VHL with high affinity.[2] The (S,R,S) stereochemistry is critical for this binding activity.[7]

In the context of this compound, the AHPC component is the functional "hook" for the VHL E3 ligase. The PEG1 linker provides a spacer for conjugation, and the tosylate (OTs) group serves as an excellent leaving group for chemical synthesis, allowing for the covalent attachment of a warhead—a ligand designed to bind to a specific protein of interest (POI).

Mechanism of Action: PROTAC-Mediated Protein Degradation

A PROTAC synthesized from this compound acts as a molecular bridge. The (S,R,S)-AHPC end binds to the VHL E3 ligase complex, while the warhead end simultaneously binds to the target protein. This induced proximity results in the formation of a stable ternary complex (Target Protein—PROTAC—VHL).[8] The formation of this complex is the critical event that positions the target protein for ubiquitination by the E2 ubiquitin-conjugating enzyme associated with the VHL complex. Once polyubiquitinated, the target protein is recognized and degraded by the proteasome, and the PROTAC can dissociate to mediate another round of degradation, acting in a catalytic manner.

Quantitative Analysis of (S,R,S)-AHPC-Based PROTACs

The efficacy of a PROTAC is measured by several key parameters. The (S,R,S)-AHPC (VH032) ligand has been incorporated into numerous highly potent PROTACs, including the well-characterized BET-family degraders MZ1 and ARV-771.

| Parameter | Description |

| Kd (Binding Affinity) | The dissociation constant, measuring the binding strength between a ligand and a protein. A lower Kd indicates stronger binding. |

| DC50 (Degradation Potency) | The concentration of a PROTAC required to degrade 50% of the target protein after a specific time. |

| Dmax (Degradation Efficacy) | The maximum percentage of target protein degradation achievable with a given PROTAC. |

Below are summarized data for representative PROTACs utilizing the (S,R,S)-AHPC (VH032) ligand.

Table 1: Binding Affinities of VHL Ligand and Derived PROTACs

| Compound | Binding Partner | Assay | Kd / IC50 (nM) |

|---|---|---|---|

| VH032 | VHL Complex | SPR | 178[9] |

| MZ1 | VHL Complex | ITC | 66[10] |

| MZ1 | BRD4 (BD2) | ITC | 15[10] |

| ARV-771 | BRD4 (BD1) | - | 9.6[11] |

| ARV-771 | BRD4 (BD2) | - | 7.6[11] |

Table 2: Degradation Performance of VH032-Based PROTACs

| PROTAC | Target(s) | Cell Line | DC50 (nM) | Dmax (%) |

|---|---|---|---|---|

| MZ1 | BRD4 | H661 | 8 | >95 (at 100 nM) |

| H838 | 23 | >95 (at 100 nM) | ||

| HeLa | < 100[12] | Not Reported | ||

| ARV-771 | BRD2/3/4 | 22Rv1 (CRPC) | < 5[13] | Not Reported |

| | | VCaP (CRPC) | < 5[13] | Not Reported |

Key Experimental Protocols

Characterizing a novel PROTAC involves a series of assays to confirm its mechanism of action, from initial binding to final protein degradation.

Protocol 1: Western Blot for Protein Degradation (DC50/Dmax Determination)

This protocol is used to quantify the reduction of a target protein in cells following PROTAC treatment.[14][15]

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, 22Rv1) in 6-well plates at a density that will reach 70-80% confluency on the day of lysis. Allow cells to adhere overnight.

-

Prepare serial dilutions of the PROTAC in fresh culture medium. A typical concentration range is 0.1 nM to 10,000 nM. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Aspirate the old medium and add the PROTAC-containing medium to the cells.

-

Incubate for a predetermined time (e.g., 18-24 hours) at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

After incubation, place plates on ice and wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. Incubate on ice for 30 minutes.

-

Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize all samples to the same protein concentration with lysis buffer.

-

Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.

-

-

Immunoblotting and Detection:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane 3x with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Wash 3x with TBST and apply an ECL substrate. Capture the chemiluminescent signal using an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the target protein signal to the loading control signal for each lane.

-

Calculate the percentage of remaining protein relative to the vehicle control.

-

Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

-

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol verifies the PROTAC's mechanism by confirming the formation of the Target Protein-PROTAC-E3 Ligase complex in cells.[16][17]

-

Cell Culture and Treatment:

-

Culture cells (e.g., MCF-7 for ERα target) in 10 cm plates to 70-80% confluency.

-

Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the complex components.

-

Treat cells with the PROTAC (e.g., 100 nM) or DMSO vehicle control for 4-6 hours.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS and lyse with 1 mL of ice-cold non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40).

-

Scrape cells, transfer to a tube, and incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Set aside a small aliquot as the "input" control.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.

-

Pellet the beads and transfer the supernatant to a new tube.

-

Add 2-5 µg of an antibody against the E3 ligase (e.g., anti-VHL) or the target protein. As a negative control, use an equivalent amount of isotype control IgG.

-

Incubate overnight at 4°C with gentle rotation.

-

Add 30 µL of fresh Protein A/G bead slurry and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation (1,000 x g, 1 min, 4°C).

-

Discard the supernatant and wash the beads 3-5 times with 1 mL of cold lysis buffer to remove non-specific binders.

-

After the final wash, resuspend the beads in 40 µL of 2x Laemmli sample buffer and boil at 95°C for 5-10 minutes to elute the proteins.

-

-

Western Blot Analysis:

-

Load the eluted samples and the input control onto an SDS-PAGE gel.

-

Perform Western blotting as described in Protocol 1.

-

Probe separate membranes with antibodies for the target protein and the VHL E3 ligase.

-

A successful Co-IP is indicated by the presence of the target protein band in the sample where the VHL ligase was immunoprecipitated (and vice-versa), but not in the IgG control.

-

Protocol 3: In Vitro Ubiquitination Assay

This cell-free assay directly demonstrates that the PROTAC can induce ubiquitination of the target protein in a reconstituted system.[1][18]

-

Reagents:

-

Purified recombinant proteins: E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UBE2D2), E3 ligase complex (e.g., CRL2VHL), and the target protein of interest (POI).

-

Human recombinant ubiquitin.

-

10x Ubiquitination Buffer (e.g., 500 mM Tris-HCl, 1 M NaCl, 100 mM MgCl2, 10 mM DTT).

-

ATP solution (100 mM).

-

PROTAC stock solution in DMSO.

-

-

Reaction Setup:

-

On ice, prepare a master mix containing buffer, ATP, E1, E2, and ubiquitin.

-

For a 25 µL reaction, combine the following (final concentrations are examples):

-

13.25 µL ddH₂O

-

2.5 µL 10X Ubiquitination Buffer

-

1.25 µL ATP (5 mM final)

-

1.25 µL E1 Enzyme (50 nM final)

-

1.25 µL E2 Enzyme (250 nM final)

-

2.0 µL Ubiquitin (~8 µM final)

-

1.25 µL POI (250 nM final)

-

-

In separate tubes, add the purified E3 ligase complex (e.g., 100 nM final).

-

Add the PROTAC to the desired final concentration (e.g., 10 µM) or an equivalent volume of DMSO for the vehicle control.

-

Set up control reactions, such as omitting E1, E3, or the PROTAC, to confirm dependency.

-

-

Incubation:

-

Initiate the reaction by adding the master mix to the tubes containing the E3 ligase and PROTAC/DMSO.

-

Incubate the reactions at 37°C for 60-90 minutes.

-

-

Analysis by Western Blot:

-

Stop the reaction by adding Laemmli sample buffer and boiling.

-

Load the reaction products onto an SDS-PAGE gel.

-

Perform Western blotting and probe with an antibody against the target protein.

-

Successful ubiquitination will be visualized as a "ladder" of higher molecular weight bands above the band of the unmodified target protein, indicating the addition of one or more ubiquitin molecules. This ladder should be prominent in the complete reaction but absent or significantly reduced in the control reactions.

-

Conclusion

The (S,R,S)-AHPC ligand is the cornerstone of a powerful class of PROTACs that effectively recruit the von Hippel-Lindau E3 ligase for targeted protein degradation. As a component of the synthetic intermediate this compound, it provides a validated, high-affinity anchor to the ubiquitin-proteasome system. A thorough understanding of its mechanism, coupled with rigorous quantitative analysis and detailed experimental validation as outlined in this guide, is essential for the successful design and development of novel, VHL-based degraders. The continued application of these principles will undoubtedly drive the advancement of PROTACs as a major therapeutic platform in oncology and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 3. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]

- 4. Ubiquitination Assay - Profacgen [profacgen.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Pardon Our Interruption [opnme.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. caymanchem.com [caymanchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Key: A Technical Guide to Targeted Protein Degradation with VHL Ligands

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." This approach harnesses the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. At the heart of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase. This guide provides an in-depth exploration of the core principles of TPD, with a specific focus on PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase, a widely utilized and highly tractable ligase in the field. We will delve into the mechanism of action, key quantitative parameters for efficacy, detailed experimental protocols for characterization, and the critical components of VHL-based PROTAC design.

The VHL-Mediated Degradation Pathway: A Catalytic Cycle of Elimination

The fundamental principle of VHL-based targeted protein degradation lies in the PROTAC-induced formation of a ternary complex between the target protein of interest (POI), the PROTAC itself, and the VHL E3 ligase complex. This proximity, orchestrated by the PROTAC, initiates a catalytic cycle of protein elimination.

First, the PROTAC, with its two distinct "warheads," simultaneously binds to the POI and the VHL E3 ligase.[1] This event forms a transient ternary complex (POI-PROTAC-VHL). The formation of this complex is a critical step, and its stability and kinetics significantly influence the efficiency of degradation.[2][3][4] Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI. The POI becomes polyubiquitinated, marking it for recognition by the 26S proteasome. The proteasome then unfolds and degrades the polyubiquitinated POI into small peptides. A key feature of this process is that the PROTAC is not degraded and is released to engage another POI and VHL ligase, enabling it to act catalytically and induce the degradation of multiple target protein molecules.[1]

Quantitative Assessment of PROTAC Efficacy

The evaluation of a PROTAC's effectiveness relies on several key quantitative parameters that describe its ability to induce protein degradation. These metrics are crucial for structure-activity relationship (SAR) studies and for optimizing PROTAC design.

| Parameter | Description | Typical Units | Significance |

| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein at a specific time point.[5][6] | nM or µM | A primary measure of a PROTAC's potency. Lower DC50 values indicate higher potency. |

| Dmax | The maximum percentage of protein degradation achievable with a given PROTAC, regardless of concentration.[5][6] | % | Indicates the efficacy of a PROTAC. A high Dmax is desirable, signifying near-complete target removal. |

| KD (binary) | The equilibrium dissociation constant for the binding of the PROTAC to either the POI or the E3 ligase alone.[2][7] | nM or µM | Characterizes the affinity of the individual warheads of the PROTAC for their respective targets. |

| KD (ternary) | The equilibrium dissociation constant for the formation of the POI-PROTAC-E3 ligase ternary complex.[2][7] | nM or µM | A critical parameter that reflects the stability of the key intermediate complex required for degradation. |

| α (Cooperativity) | The ratio of the binary binding affinities to the ternary complex affinity (α = KDbinary(POI) * KDbinary(VHL) / KDternary). A value > 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.[2][7] | Dimensionless | Provides insight into the thermodynamics of ternary complex formation. Positive cooperativity is often associated with more efficient degradation. |

Table 1: Key Quantitative Parameters for VHL-based PROTACs

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| GP262 | p110α | MDA-MB-231 | 227.4 | 71.3 | [8] |

| GP262 | p110γ | MDA-MB-231 | 42.23 | 88.6 | [8] |

| GP262 | mTOR | MDA-MB-231 | 45.4 | 74.9 | [8] |

| NR-11c | p38α | Various | Nanomolar range | >90% | [9] |

| MZ1 | BRD4 | HeLa | ~10 | >90% | [2][7] |

| PROTAC 139 | BRD4 | PC3 | 2.58 | 94 | [10] |

| PROTAC 139 | BRD4 | EOL-1 | 216 | 67 | [10] |

Table 2: Examples of Reported Efficacy Data for VHL-based PROTACs

Experimental Protocols for Characterization

A robust assessment of VHL-based PROTACs requires a combination of cellular and biophysical assays to determine their degradation efficiency and to elucidate the underlying mechanism of action.

Cellular Protein Degradation Assay (Western Blot)

This is the most common method to quantify the extent of target protein degradation in a cellular context.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Normalize protein lysates to equal concentrations and prepare them with Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Biophysical Assays for Ternary Complex Characterization

Understanding the formation and stability of the POI-PROTAC-VHL ternary complex is crucial for rational PROTAC design. Several biophysical techniques are employed for this purpose.

3.2.1. Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring the kinetics (on- and off-rates) and affinity of molecular interactions in real-time.

Methodology:

-

Surface Preparation: Immobilize a biotinylated VHL E3 ligase complex onto a streptavidin-coated sensor chip.

-

Binary Interaction Analysis: Inject a series of concentrations of the PROTAC alone over the VHL-coated surface to determine the binary binding kinetics and affinity (KDbinary).

-

Ternary Complex Analysis: Pre-incubate the PROTAC with a saturating concentration of the POI. Inject this mixture over the VHL-coated surface to measure the kinetics and affinity of ternary complex formation (KDternary).

-

Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α).[2][3][4]

3.2.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event, including affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Methodology:

-

Sample Preparation: Prepare the VHL E3 ligase complex in the ITC cell and the PROTAC (for binary interaction) or a pre-formed POI-PROTAC complex (for ternary interaction) in the injection syringe. Ensure both samples are in identical buffer to minimize heats of dilution.

-

Titration: Perform a series of small injections of the syringe solution into the cell while monitoring the heat evolved or absorbed.

-

Data Analysis: Integrate the heat flow peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.[1][7]

3.2.3. Bio-Layer Interferometry (BLI)

BLI is another label-free technique for monitoring molecular interactions in real-time, similar to SPR.

Methodology:

-

Sensor Loading: Immobilize a biotinylated POI onto a streptavidin-coated biosensor tip.

-

Association: Dip the sensor into a solution containing the PROTAC to measure the binary PROTAC-POI interaction. Subsequently, move the sensor to a solution containing both the PROTAC and the VHL E3 ligase to measure ternary complex formation.

-

Dissociation: Move the sensor back into a buffer-only solution to measure the dissociation of the complex.

-

Data Analysis: Analyze the resulting interferometry signal to determine the kinetic and affinity constants.[1][7]

Core Components of VHL-based PROTACs: A Logical Relationship

The architecture of a VHL-based PROTAC is a critical determinant of its efficacy. It consists of three key components, each with a specific function, connected in a precise logical relationship.

-

POI Ligand (Warhead 1): This component is responsible for binding to the target protein of interest. Its affinity and selectivity for the POI are crucial for the PROTAC's specificity.

-

VHL Ligand (Warhead 2): This moiety binds to the VHL E3 ligase, effectively "hijacking" it to the POI. The design of potent and specific VHL ligands has been a key enabler of VHL-based TPD.

-

Linker: The linker connects the POI and VHL ligands. Its length, composition, and attachment points are critical for optimizing the formation of a productive ternary complex. The linker must be designed to allow for the appropriate spatial orientation of the POI and VHL to facilitate efficient ubiquitination.

Conclusion and Future Perspectives

Targeted protein degradation using VHL-based PROTACs represents a paradigm shift in drug discovery. By converting a binding event into a catalytic degradation process, this technology offers the potential to target a wide range of disease-causing proteins with high potency and selectivity. The continued development of novel VHL ligands, optimization of linker chemistry, and a deeper understanding of the biophysics of ternary complex formation will undoubtedly expand the therapeutic reach of this powerful modality. The in-depth technical understanding and the experimental methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance the field of targeted protein degradation and unlock its full therapeutic potential.

References

- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. lifesensors.com [lifesensors.com]

- 6. Research Collection | ETH Library [research-collection.ethz.ch]

- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Key Building Block: A Technical Guide to the Discovery and Development of (S,R,S)-AHPC-PEG1-OTs

(S,R,S)-AHPC-PEG1-OTs has emerged as a pivotal chemical tool in the rapidly advancing field of targeted protein degradation. This E3 ligase ligand-linker conjugate, which incorporates the high-affinity (S,R,S)-AHPC ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a single polyethylene (B3416737) glycol (PEG) spacer, and a reactive tosylate (OTs) group, serves as a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This in-depth guide details its discovery and development history, provides key quantitative data, outlines experimental protocols, and visualizes its role in the broader context of PROTAC technology.

Discovery and Development: From VHL Ligands to Modular PROTAC Synthesis

The development of this compound is intrinsically linked to the broader history of PROTACs and the discovery of potent, small-molecule ligands for E3 ubiquitin ligases.

The Genesis of VHL Ligands: The journey began with the understanding of the crucial interaction between the VHL protein and the Hypoxia-Inducible Factor 1α (HIF-1α). In normoxic conditions, prolyl-hydroxylated HIF-1α is recognized by VHL, leading to its ubiquitination and subsequent degradation by the proteasome. This natural process provided a blueprint for designing small molecules that could mimic the hydroxylated proline motif of HIF-1α and bind to VHL. Early efforts in the labs of Craig Crews and Alessio Ciulli, among others, led to the development of peptide-based VHL ligands. A significant breakthrough was the creation of non-peptidic, small-molecule VHL ligands, which offered improved cell permeability and "drug-like" properties, essential for the development of effective PROTACs.

The Rise of the (S,R,S)-AHPC Core: Among the most successful and widely adopted VHL ligands is the (S,R,S)-AHPC ((2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) core, also known as VH032. Its stereochemistry is critical for high-affinity binding to VHL. This scaffold provided a robust "anchor" to recruit the VHL E3 ligase.

The Modular Approach and the Birth of this compound: As PROTAC design matured, the focus shifted towards a modular approach, where a VHL ligand could be readily connected to a "warhead" (a ligand for a target protein) via a chemical linker. This necessitated the creation of VHL ligand-linker conjugates with a reactive functional group at the terminus of the linker, allowing for straightforward conjugation to a variety of warheads.

This compound is a prime example of such a building block. Its design incorporates:

-

The (S,R,S)-AHPC core: for potent and selective VHL recruitment.

-

A PEG1 linker: A short, hydrophilic single polyethylene glycol unit. The inclusion of a PEG linker can enhance the aqueous solubility of the resulting PROTAC. The short length of the PEG1 unit provides a degree of conformational constraint, which can be advantageous in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

-

A tosylate (OTs) group: This is an excellent leaving group for nucleophilic substitution reactions, making this compound a reactive intermediate that can be readily conjugated with nucleophilic functional groups (such as amines or thiols) on a target protein ligand.

While the precise first synthesis of this compound is not prominently documented in a single landmark paper, its development was a logical progression in the field. Chemical suppliers began to offer this and similar pre-functionalized linkers to facilitate PROTAC synthesis for the wider research community. The use of a closely related precursor is described in the work by Burslem et al. in their 2019 Cancer Research publication on the development of a BCR-ABL1 degrader, GMB-475, highlighting the utility of this class of building blocks in creating potent and selective PROTACs.[1]

Quantitative Data

The efficacy of a PROTAC is dependent on several factors, including the binding affinity of the E3 ligase ligand to its target and the degradation efficiency of the final PROTAC molecule.

Table 1: Binding Affinity of the (S,R,S)-AHPC Core to VHL

| Ligand | Binding Affinity (Kd) | Assay Method | Reference |

| (S,R,S)-AHPC (VH032) | 3.01 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay. ACS Omega (2020). |

Table 2: Representative Degradation Performance of a PROTAC Synthesized using an (S,R,S)-AHPC-based Building Block (GMB-475)

| PROTAC | Target Protein | Cell Line | DC50 (Degradation) | IC50 (Proliferation) | Reference |

| GMB-475 | BCR-ABL1 | K562 | ~100 nM | 1.11 µM | Burslem, G. M., et al. (2019). Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation. Cancer Research.[1] |

Note: DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein. IC50 is the concentration that inhibits 50% of cell proliferation.

Experimental Protocols

The following are representative protocols for the synthesis of the (S,R,S)-AHPC core, the inferred synthesis of this compound, and its application in PROTAC synthesis and evaluation.

Synthesis of the (S,R,S)-AHPC (VH032) Core

The synthesis of the (S,R,S)-AHPC core has been described in the literature and typically involves a multi-step sequence. A representative, high-yielding, and chromatography-free synthesis has been reported, making the ligand more accessible. The general strategy involves the coupling of four key building blocks.

Representative Synthesis of this compound

This protocol is an inferred method based on standard organic chemistry principles for the synthesis of the title compound from the (S,R,S)-AHPC core.

-

PEGylation of (S,R,S)-AHPC:

-

To a solution of (S,R,S)-AHPC in a suitable aprotic solvent (e.g., DMF), add a base (e.g., DIPEA).

-

Add 2-(2-chloroethoxy)ethanol (B196239) to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitored by LC-MS.

-

Work up the reaction and purify the resulting alcohol intermediate by column chromatography.

-

-

Tosylation of the PEGylated Intermediate:

-

Dissolve the alcohol intermediate in a suitable solvent (e.g., DCM) and cool to 0 °C.

-

Add a base (e.g., triethylamine (B128534) or pyridine).

-

Add tosyl chloride portion-wise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the final product, this compound, by flash column chromatography.

-

Synthesis of a PROTAC using this compound

This protocol describes the conjugation of this compound to a target protein ligand containing a nucleophilic group (e.g., a primary amine).

-

Conjugation Reaction:

-

Dissolve the amine-containing target protein ligand in a suitable polar aprotic solvent (e.g., DMF).

-

Add a non-nucleophilic base (e.g., DIPEA) to the solution.

-

Add a solution of this compound in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by LC-MS.

-

-

Purification:

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

-

Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC molecule.

-

Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

-

Western Blot for Protein Degradation Analysis

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.

-

Cell Treatment:

-

Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target protein and a loading control (e.g., β-actin or GAPDH) overnight at 4 °C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control.

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Caption: General workflow for PROTAC synthesis and evaluation.

Conclusion

This compound represents a significant step in the evolution of targeted protein degradation, providing a versatile and efficient building block for the construction of VHL-recruiting PROTACs. Its rational design, combining a potent E3 ligase ligand with a functionalized linker, has streamlined the process of PROTAC synthesis, enabling researchers to rapidly generate and test novel protein degraders against a wide array of therapeutic targets. The continued development and application of such modular chemical tools will undoubtedly fuel further innovation in this exciting therapeutic modality.

References

Physicochemical properties of (S,R,S)-AHPC-PEG1-OTs for synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and application of (S,R,S)-AHPC-PEG1-OTs, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a von Hippel-Lindau (VHL) E3 ligase ligand, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal tosylate group, facilitating the targeted degradation of specific proteins.

Physicochemical Properties

This compound, also known as VH032-PEG1-OTs, is a synthetic E3 ligase ligand-linker conjugate.[1][2][3] Its key role is to recruit the VHL E3 ubiquitin ligase as part of a PROTAC, which in turn ubiquitinates a target protein, marking it for degradation by the proteasome. The PEG linker enhances solubility and provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The terminal tosylate group is a good leaving group, making the molecule reactive towards nucleophiles for conjugation to a target protein ligand.

A summary of its known physicochemical properties is presented below:

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₂N₄O₈S₂ | Vendor Information |

| Molecular Weight | 686.84 g/mol | Vendor Information |

| Appearance | White to off-white solid | General Observation |

| Solubility | Soluble in DMSO | Inferred from related compounds |

| Storage | Store at -20°C | Vendor Recommendation |

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a representative synthesis can be proposed based on established chemical principles for the synthesis of the (S,R,S)-AHPC core, PEGylation, and subsequent tosylation. The general synthetic strategy involves a multi-step process.

Representative Synthetic Scheme:

A plausible synthetic route would involve:

-

Synthesis of the (S,R,S)-AHPC core: This is a multi-step process that has been described in the chemical literature.

-

PEGylation: The (S,R,S)-AHPC core is then reacted with a suitable PEG1 linker precursor, likely containing a terminal hydroxyl group.

-

Tosylation: The terminal hydroxyl group of the PEG linker is then converted to a tosylate group.

Experimental Protocol: Representative Tosylation of a PEGylated Intermediate

This protocol describes a general method for the tosylation of a hydroxyl-terminated PEG linker attached to a molecule of interest, which is a key final step in the synthesis of this compound.

Materials:

-

(S,R,S)-AHPC-PEG1-OH (1 equivalent)

-

Dry Dichloromethane (DCM)

-

Pyridine (B92270) or Triethylamine (B128534) (1.5 equivalents)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 equivalents)

-

Sodium sulfate (B86663) (anhydrous)

-

Water

-

Brine solution

Procedure:

-

Dissolve the (S,R,S)-AHPC-PEG1-OH in dry DCM (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Add pyridine or triethylamine (1.5 equivalents) to the solution and stir for 5-10 minutes.

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at 0°C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction has not proceeded to completion, it can be allowed to warm to room temperature and stirred for an additional 2 hours.

-

Upon completion, dilute the reaction mixture with water.

-

Separate the organic layer. Extract the aqueous layer with DCM.

-

Combine the organic layers and wash successively with water (2 x 10 volumes) and then with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product should be purified by flash column chromatography on silica (B1680970) gel to obtain the final product.

Role in PROTAC Technology

This compound serves as a bifunctional molecule that links a ligand for a target protein to the VHL E3 ligase. This linkage is fundamental to the mechanism of action of PROTACs, which induce the degradation of specific proteins.

PROTAC Mechanism of Action

Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a PROTAC using this compound involves a systematic workflow from synthesis to biological evaluation.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using (S,R,S)-AHPC-PEG1-OTs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The (S,R,S)-AHPC moiety is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a commonly recruited E3 ligase in PROTAC design.[1] This document provides detailed application notes and protocols for the synthesis of PROTACs using (S,R,S)-AHPC-PEG1-OTs, a versatile building block for VHL-recruiting PROTACs. The single polyethylene (B3416737) glycol (PEG) unit enhances aqueous solubility, while the terminal tosylate (OTs) group serves as an effective leaving group for conjugation to a POI ligand.[2][3]

Core Principle of PROTAC Action

The fundamental mechanism of a PROTAC synthesized from this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This proximity, facilitated by the PROTAC, leads to the polyubiquitination of the target protein by the E3 ligase. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, resulting in its selective removal from the cell. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Nucleophilic Substitution

This protocol describes the conjugation of this compound to a target protein ligand containing a nucleophilic group, such as a primary or secondary amine, or a hydroxyl group. The tosylate group is an excellent leaving group, facilitating an SN2 reaction with the nucleophile on the POI ligand.

Materials:

-

This compound

-

Target Protein Ligand (with a primary/secondary amine or hydroxyl group)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

-

Reverse-phase preparative High-Performance Liquid Chromatography (HPLC) system

-

Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the target protein ligand (1.0 equivalent) in anhydrous DMF.

-

Addition of Base: Add the non-nucleophilic base (2.0-3.0 equivalents) to the solution. Stir for 10-15 minutes at room temperature to deprotonate the nucleophilic group on the POI ligand.

-

Addition of this compound: Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or gently heat (e.g., 50-60 °C) for 12-24 hours. The optimal temperature will depend on the nucleophilicity of the POI ligand.

-

Monitoring: Monitor the reaction progress by LC-MS to check for the consumption of starting materials and the formation of the desired PROTAC product.

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC molecule.

-

Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Protocol 2: Evaluation of PROTAC-induced Protein Degradation by Western Blot

This protocol outlines the procedure to determine the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context. Key parameters to be determined are the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).

Materials:

-

Cell line expressing the target protein of interest

-

Complete cell culture medium

-

Synthesized PROTAC and vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate and imaging system

Procedure:

-

Cell Seeding: Seed the cells in 6-well plates at a density that ensures they are in the exponential growth phase during treatment. Allow cells to attach overnight.

-

PROTAC Treatment: Prepare serial dilutions of the synthesized PROTAC in complete growth medium. The final concentration of the vehicle (DMSO) should be consistent across all wells (typically ≤ 0.1%).

-

Incubation: Remove the old medium from the cells and add the medium containing different concentrations of the PROTAC. Incubate for a predetermined time (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Add the chemiluminescence substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control.

-